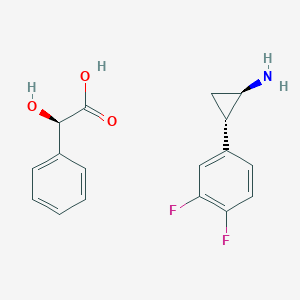

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate

説明

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate (CAS 376608-71-8) is a chiral salt formed between the cyclopropanamine derivative and (R)-mandelic acid. Its molecular formula is C₉H₉F₂N·C₈H₈O₃, with a molecular weight of 321.32 g/mol . This compound serves as a critical intermediate in synthesizing Ticagrelor (BRILINTA®), a P2Y₁₂ receptor antagonist used as an antiplatelet agent . The stereochemistry of both the cyclopropanamine and mandelic acid moieties is essential for its role in ensuring the correct configuration of Ticagrelor during synthesis .

特性

CAS番号 |

376608-71-8 |

|---|---|

分子式 |

C17H17F2NO3 |

分子量 |

321.32 g/mol |

IUPAC名 |

[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]azanium;(2R)-2-hydroxy-2-phenylacetate |

InChI |

InChI=1S/C9H9F2N.C8H8O3/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;9-7(8(10)11)6-4-2-1-3-5-6/h1-3,6,9H,4,12H2;1-5,7,9H,(H,10,11)/t6-,9+;7-/m01/s1 |

InChIキー |

GUESUQPLVFMJIT-KLTOLQSASA-N |

SMILES |

C1C(C1N)C2=CC(=C(C=C2)F)F.C1=CC=C(C=C1)C(C(=O)O)O |

異性体SMILES |

C1[C@H]([C@@H]1[NH3+])C2=CC(=C(C=C2)F)F.C1=CC=C(C=C1)[C@H](C(=O)[O-])O |

正規SMILES |

C1C(C1[NH3+])C2=CC(=C(C=C2)F)F.C1=CC=C(C=C1)C(C(=O)[O-])O |

ピクトグラム |

Irritant |

同義語 |

(αR)-α-Hydroxybenzeneacetic Acid compd. with (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine; |

製品の起源 |

United States |

準備方法

Nitrocyclopropane Reduction Pathway

The most widely documented method begins with the reduction of trans-(1R,2S)-2-(3,4-difluorophenyl)-1-nitrocyclopropane. Key steps include:

-

Reduction with Zinc Dust : The nitro group is reduced using zinc dust in methanolic hydrochloric acid at -5 to 0°C. This step yields the primary amine intermediate, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, with high stereochemical fidelity.

-

Solvent Extraction : The crude product is dissolved in dichloromethane and treated with aqueous ammonia to separate layers. Repeated extractions with hydrochloric acid and dichloromethane ensure purification.

-

Salt Formation with (R)-Mandelic Acid : The purified amine is combined with (R)-(-)-mandelic acid in methanol, resulting in crystalline (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate.

Advantages :

Limitations :

Cyclopropanation via Trimethylsulfoxonium Methylide

An alternative route involves cyclopropanation of (E)-3-(3,4-difluorophenyl)acrylate:

-

Reagents : Trimethylsulfoxonium iodide, sodium hydride, and dimethylsulfoxide (DMSO) generate the methylide species in situ.

-

Stereochemical Control : The reaction proceeds with retention of the (1R,2S) configuration, achieving >98% diastereomeric excess (de).

-

Ester Hydrolysis : The cyclopropane ester intermediate is hydrolyzed using sodium hydroxide, followed by resolution with (R)-mandelic acid.

Advantages :

Limitations :

Biocatalytic Methods

Engineered Hemoglobin Catalysis

Recent advances employ engineered hemoglobin mutants (e.g., Bacillus subtilis Y25L/T45A/Q49A) to catalyze cyclopropanation:

-

Substrate Specificity : 3,4-Difluorostyrene reacts with ethyl diazoacetate in the presence of the mutant enzyme, producing ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane carboxylate with >99% de and 98% enantiomeric excess (ee).

-

Hydrolysis and Resolution : The ester is hydrolyzed to the carboxylic acid, converted to the amine via Curtius rearrangement, and resolved using (R)-mandelic acid.

Advantages :

-

Eliminates hazardous reagents.

-

Environmentally sustainable with reusable catalysts.

Limitations :

-

High enzyme production costs.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis prioritizes efficiency and safety:

-

Chiral Reduction : Oxazaborolidine catalysts enable enantioselective reduction of ketones to alcohols, minimizing byproducts.

-

Azide Formation : Carboxylic acids are converted to hydrazides using thionyl chloride, followed by Curtius rearrangement to yield amines.

-

Automated Crystallization : Continuous flow systems ensure consistent crystal size and purity during salt formation.

Operational Parameters :

Critical Analysis of Methodologies

Yield and Purity Comparison

| Method | Yield (%) | Purity (%) | Key Reagents |

|---|---|---|---|

| Nitrocyclopropane | 85–90 | >99 | Zn, HCl, (R)-mandelic acid |

| Cyclopropanation | 70–75 | 98 | Trimethylsulfoxonium iodide |

| Biocatalytic | 80–85 | >99 | Hemoglobin mutant |

Salt Formation and Crystallization

The final step involves combining the amine with (R)-mandelic acid:

-

Solvent Selection : Methanol is preferred for its ability to dissolve both components while facilitating crystallization.

-

Crystallization Kinetics : Slow cooling (0.5°C/min) produces uniform crystals with minimal occluded solvent.

Key Parameters :

化学反応の分析

Key Synthetic Precursor Reactions

The cyclopropanamine moiety is synthesized through multi-step reactions, including cyclopropanation and stereochemical control:

Cyclopropanation of (E)-3-(3,4-difluorophenyl)acrylate

-

Reagents: Trimethylsulfoxonium iodide, NaH/NaOH, DMSO.

-

Conditions: Asymmetric cyclopropanation ensures retention of the (1R,2S) configuration .

Example Pathway

Functional Group Transformations

The compound’s reactivity is influenced by its cyclopropane ring, aromatic fluorine substituents, and amine group:

a. Amine Reactivity

-

Salt Formation: The amine reacts with acids (e.g., mandelic acid) to form stable salts for purification .

-

Acylation/Reduction: Potential reactions with acyl chlorides or reducing agents, though specific examples are not detailed in available literature.

b. Mandelic Acid Component

-

Acts as a chiral counterion, enhancing crystallinity and stability. No direct reactivity reported under standard conditions .

Industrial-Scale Production

Scaled-up synthesis employs continuous flow reactors and automated systems to maintain stereochemical integrity and yield . Critical steps include:

-

Chiral Reduction: Use of oxazaborolidine catalysts for enantioselective reduction of ketones to alcohols .

-

Azide Formation: Conversion of carboxylic acids to hydrazides via SOC₁₂, enabling Curtius rearrangement to amines .

Stability and Decomposition

科学的研究の応用

Antiplatelet Activity

The primary application of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine is as an intermediate in the synthesis of Ticagrelor, a potent antiplatelet agent used to prevent thrombotic events in patients with acute coronary syndrome or myocardial infarction. Ticagrelor acts as a reversible P2Y12 receptor antagonist, inhibiting platelet aggregation effectively .

Therapeutic Development

Research indicates that derivatives of this compound may be explored for developing new antithrombotic agents that offer improved efficacy and safety profiles compared to existing medications. The ability to modify the cyclopropanamine structure allows for the synthesis of various analogs that can be tested for enhanced pharmacological properties .

Case Study 1: Synthesis of Ticagrelor

A notable study outlined the synthetic pathway for (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine as a precursor to Ticagrelor. The synthesis involved several steps including the formation of the cyclopropane ring and subsequent functionalization to introduce the difluorophenyl group. The final product demonstrated significant antiplatelet activity in preclinical models .

| Step | Description |

|---|---|

| 1 | Formation of cyclopropane from precursor amines |

| 2 | Introduction of difluorophenyl group via electrophilic substitution |

| 3 | Hydrolysis to yield (R)-2-hydroxy-2-phenylacetate derivative |

| 4 | Purification and characterization using NMR and MS techniques |

Case Study 2: Cardiovascular Efficacy

Another study investigated the cardiovascular efficacy of Ticagrelor derived from (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine in patients with coronary artery disease. The results indicated that Ticagrelor significantly reduced the incidence of major adverse cardiovascular events compared to clopidogrel, highlighting the clinical relevance of this compound .

作用機序

The mechanism of action of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets:

Molecular Targets: The compound targets enzymes involved in cardiovascular functions, such as P2Y12 receptors.

Pathways Involved: It inhibits platelet aggregation by blocking the P2Y12 receptor pathway, preventing thrombotic events in patients with acute coronary syndrome.

類似化合物との比較

Comparison with Structurally Similar Compounds

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride

- CAS No.: 1156491-10-9 and 1402222-66-5

- Molecular Formula : C₉H₁₀ClF₂N

- Molecular Weight : 217.64 g/mol .

- Key Differences :

- The hydrochloride salt lacks the mandelic acid counterion, resulting in lower molecular weight and altered solubility (e.g., higher water solubility compared to the mandelate salt).

- Used interchangeably in Ticagrelor synthesis but requires additional steps to introduce the mandelic acid moiety later .

- Safety protocols differ: The hydrochloride form has documented safety data sheets (SDS) emphasizing handling precautions for corrosive properties .

Free Base: (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine

- CAS No.: 220352-38-5

- Molecular Formula : C₉H₉F₂N

- Molecular Weight : 169.17 g/mol .

- Key Differences :

Other Fluorophenyl-Containing Amines

- Examples: 2-(Fluorophenyl)-2-(methylamino)cyclohexanone, ethyl(fluorophenyl)(piperidin-2-yl)acetate .

- Key Differences: These compounds share fluorinated aromatic rings but lack the cyclopropane ring and stereochemical complexity of the target compound. Not directly linked to Ticagrelor synthesis but demonstrate structural motifs common in bioactive molecules .

Mandelic Acid Derivatives

- Examples: (R)-2-Amino-2-phenylacetic acid, stereoisomeric esters .

- Key Differences :

Comparative Data Table

生物活性

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate, commonly referred to as a Ticagrelor-related compound, plays a significant role in pharmacology as an intermediate in the synthesis of reversible P2Y12 receptor antagonists. These antagonists are critical in the prevention of thrombotic events, particularly in patients with acute coronary syndrome and myocardial infarction. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 376608-71-8 |

| Molecular Formula | C₁₇H₁₇F₂N₃O₃ |

| Molecular Weight | 321.32 g/mol |

| Appearance | White to off-white powder |

| Boiling Point | Not available |

The primary biological activity of this compound is attributed to its function as a P2Y12 receptor antagonist. This mechanism inhibits platelet aggregation, which is crucial in preventing thrombus formation in various cardiovascular conditions. Ticagrelor, which is derived from this compound, has been shown to significantly reduce the risk of heart attacks and strokes by preventing platelet activation through competitive inhibition at the P2Y12 receptor site .

Pharmacological Applications

- Thrombotic Event Prevention : The compound is primarily utilized in the formulation of drugs aimed at preventing thrombotic events such as myocardial infarction and stroke .

- Acute Coronary Syndrome Treatment : It is indicated for managing acute coronary syndromes, enhancing patient outcomes by reducing the incidence of adverse cardiovascular events .

Research Findings and Case Studies

Several studies have highlighted the efficacy and safety profile of Ticagrelor and its intermediates:

- A clinical trial demonstrated that Ticagrelor significantly reduced the rate of cardiovascular death, myocardial infarction, and stroke compared to clopidogrel in patients with acute coronary syndromes .

- A pharmacokinetic study indicated that the absorption and bioavailability of Ticagrelor are influenced by its structural analogs, including this compound .

Comparative Analysis

To understand the biological activity better, a comparison with other P2Y12 antagonists is presented below:

| Compound | Mechanism | Indication | Efficacy |

|---|---|---|---|

| Ticagrelor | P2Y12 antagonist | Acute coronary syndrome | Superior to clopidogrel |

| Clopidogrel | P2Y12 antagonist | Thrombotic event prevention | Less effective than Ticagrelor |

| Prasugrel | P2Y12 antagonist | Acute coronary syndrome | Similar efficacy to Ticagrelor |

Q & A

(Basic) What are the established synthetic routes for (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate?

The compound is synthesized via stereoselective cyclopropanation followed by chiral resolution. Key methods include:

- Biocatalytic cyclopropanation : Engineered hemoglobin mutants (e.g., Bacillus subtilis Y25L/T45A/Q49A) catalyze the reaction of 3,4-difluorostyrene with ethyl diazoacetate, yielding ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane carboxylate with >99% diastereoselectivity and 98% enantiomeric excess (ee). This intermediate is hydrolyzed to the amine and resolved using (R)-2-hydroxy-2-phenylacetic acid .

- Chemical synthesis : Urea impurities may form during amine protection steps, requiring chromatographic purification (e.g., preparative HPLC) to isolate the target compound .

(Basic) What analytical techniques are recommended for characterizing the stereochemical purity of this compound?

- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases to resolve enantiomers and quantify ee .

- NMR spectroscopy : - and -NMR assess diastereomeric ratios and confirm substitution patterns .

- X-ray crystallography : Used to resolve ambiguities in absolute configuration, particularly for salt forms (e.g., hydrochloride or mandelate) .

(Advanced) How can researchers optimize diastereoselectivity in the cyclopropanation step?

- Enzyme engineering : Site-directed mutagenesis of hemoglobin (e.g., Y25L/T45A/Q49A mutant) enhances steric and electronic complementarity for the substrate, achieving >99% diastereoselectivity .

- Flow chemistry : Continuous flow systems reduce reaction times and improve selectivity by maintaining precise temperature and mixing conditions .

(Advanced) What strategies are effective in isolating and characterizing urea-based impurities from this compound?

- Isolation : Urea impurities (e.g., 1-(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl-3-urea) form during amine protection. Purify via silica gel chromatography (ethyl acetate/hexane) or preparative HPLC .

- Characterization : LC-MS and -NMR identify urea linkages, while differential scanning calorimetry (DSC) confirms thermal stability .

(Basic) What are the critical storage conditions to ensure the stability of this compound?

- Store under inert atmosphere (N/Ar) at 2–8°C to prevent oxidation and hydrolysis. The mandelate salt is hygroscopic; use desiccants and moisture-proof packaging .

- Stability monitoring : Conduct accelerated degradation studies (40°C/75% RH) with periodic HPLC analysis to track impurity formation .

(Advanced) How does the choice of chiral resolving agents impact the enantiomeric excess of the final product?

- (R)-2-hydroxy-2-phenylacetic acid preferentially forms a crystalline salt with the (1R,2S)-amine, enabling >98% ee after recrystallization .

- Lipase-mediated resolution : Candida antarctica lipase B (CAL-B) selectively hydrolyzes ester intermediates, though enzyme reusability (>5 cycles) requires immobilization on silica or epoxy resins .

(Basic) What role does this compound play in the synthesis of Ticagrelor?

It is a key chiral intermediate in Ticagrelor’s triazolo-pyrimidine core. The amine undergoes Mitsunobu coupling with a thioether-containing pyrimidine, followed by cyclization to form the final API. Stereochemical integrity at the cyclopropane moiety is critical for antiplatelet activity .

(Advanced) How can researchers mitigate racemization during salt formation or purification?

- Low-temperature crystallization : Conduct salt formation (e.g., with mandelic acid) at 0–5°C to minimize thermal racemization .

- pH control : Maintain acidic conditions (pH 3–4) during aqueous workups to stabilize the protonated amine form .

(Basic) What spectroscopic data are essential for confirming the compound’s structure?

- IR spectroscopy : Confirm carboxylate (C=O stretch at ~1700 cm) and amine (N–H bend at ~1600 cm) functionalities .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (CHFNO) with <2 ppm error .

(Advanced) What computational methods support the rational design of cyclopropanation catalysts?

- Density functional theory (DFT) : Models transition states to predict enantioselectivity of engineered enzymes or organocatalysts .

- Molecular docking : Screens mutant hemoglobin libraries for optimal substrate binding, reducing experimental trial-and-error .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。